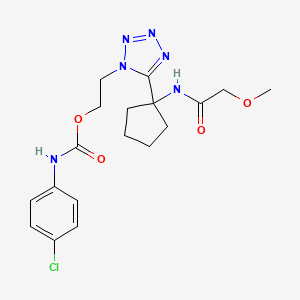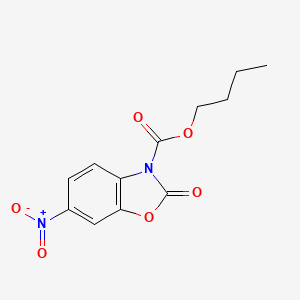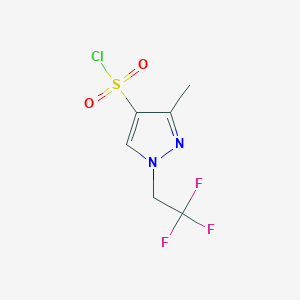
2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrazole ring, a cyclopentyl group, and a chlorophenyl carbamate moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting an amine with a chloroformate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetamido group.
Reduction: Reduction reactions can target the tetrazole ring or the carbamate moiety.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-bromophenyl)carbamate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-fluorophenyl)carbamate: Similar structure but with a fluorophenyl group.
Uniqueness
The uniqueness of 2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H23ClN6O4 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
2-[5-[1-[(2-methoxyacetyl)amino]cyclopentyl]tetrazol-1-yl]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H23ClN6O4/c1-28-12-15(26)21-18(8-2-3-9-18)16-22-23-24-25(16)10-11-29-17(27)20-14-6-4-13(19)5-7-14/h4-7H,2-3,8-12H2,1H3,(H,20,27)(H,21,26) |
InChI-Schlüssel |
OBAXILFVZPBZCC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NC1(CCCC1)C2=NN=NN2CCOC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)

![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)

![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)

![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
